![molecular formula C19H23NO4 B276620 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol, commonly known as BB-22, is a synthetic cannabinoid that has gained significant attention in recent years. This compound belongs to the class of indole-derived synthetic cannabinoids and has been used in various scientific research studies.
Mécanisme D'action
BB-22 acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain and immune system. When BB-22 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation can lead to a range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
BB-22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to affect appetite, body temperature, and blood pressure. However, further research is needed to fully understand the effects of BB-22 on the body and its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BB-22 in lab experiments is its high affinity for CB1 and CB2 receptors, making it a valuable tool for studying the cannabinoid receptor system. However, the limitations of using BB-22 include its potential toxicity and the lack of information on its long-term effects on the body.
Orientations Futures
There are many potential future directions for BB-22 research, including investigating its potential therapeutic benefits for various medical conditions, such as chronic pain and cancer. Further research is also needed to fully understand the effects of BB-22 on the body and its potential toxicity. Additionally, BB-22 could be used as a starting point for the development of new synthetic cannabinoids with improved therapeutic properties and reduced toxicity.
Méthodes De Synthèse
BB-22 is synthesized through a multi-step process that involves the reaction of 1-(5-bromopentyl)-1H-indole-3-carboxylic acid with 4-(1,3-benzodioxol-5-ylmethoxy)benzylamine. The reaction is carried out in the presence of a suitable base and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain BB-22.
Applications De Recherche Scientifique
BB-22 has been used in various scientific research studies as a tool to investigate the cannabinoid receptor system. It has been shown to bind to both CB1 and CB2 receptors with high affinity, making it a valuable compound for studying the effects of cannabinoids on these receptors. BB-22 has also been used to investigate the effects of cannabinoids on the central nervous system and to study the potential therapeutic benefits of cannabinoids.
Propriétés
Nom du produit |
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C19H23NO4/c1-2-16(11-21)20-10-14-3-6-17(7-4-14)22-12-15-5-8-18-19(9-15)24-13-23-18/h3-9,16,20-21H,2,10-13H2,1H3 |
Clé InChI |
KDGVBCUKDIDRGP-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



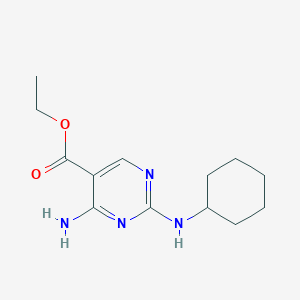
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)
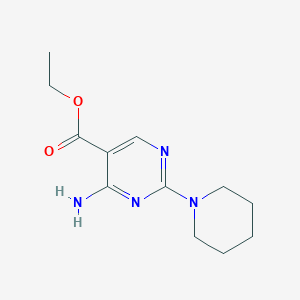
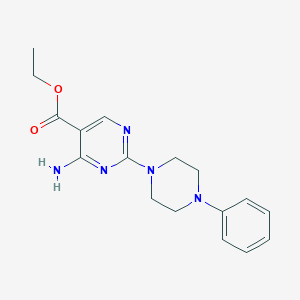
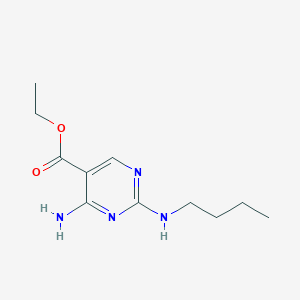
![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
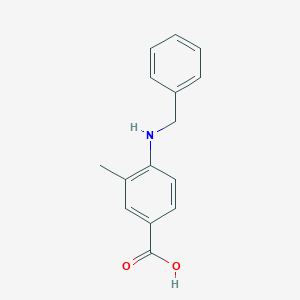
![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)